Product packaging for 3-(2-Fluorophenyl)benzo[b]thiophene(Cat. No.:)

3-(2-Fluorophenyl)benzo[b]thiophene

Cat. No.: B14112278
M. Wt: 228.29 g/mol
InChI Key: OXNWBTCQQKAWAD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)benzo[b]thiophene is a versatile benzothiophene-based building block of significant interest in medicinal chemistry and materials science research. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and U.S. FDA-approved pharmaceuticals . The strategic incorporation of the 2-fluorophenyl substituent at the 3-position is a common medicinal chemistry tactic, often used to fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets . This compound serves as a critical synthetic intermediate for constructing more complex molecular architectures. In pharmaceutical research, analogous benzo[b]thiophene derivatives are explored as potential therapeutic agents, including cholinesterase inhibitors for neurodegenerative conditions , anti-cancer compounds , and anti-inflammatory agents . Furthermore, benzo[b]thiophene cores are fundamental in developing advanced materials, such as air-stable, solution-processable organic semiconductors for use in organic field-effect transistors (OFETs) due to their extensive conjugated system and favorable charge transport characteristics . The synthetic utility of this compound is underscored by modern transition-metal-promoted methods for constructing the benzo[b]thiophene core from fluorinated alkyne precursors . As a research chemical, it provides a valuable platform for further functionalization through cross-coupling and other synthetic transformations. Please note: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive. Safety Data Sheets (SDS) should be consulted and followed prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9FS B14112278 3-(2-Fluorophenyl)benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FS

Molecular Weight

228.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-benzothiophene

InChI

InChI=1S/C14H9FS/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H

InChI Key

OXNWBTCQQKAWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=CC=CC=C32)F

Origin of Product

United States

Computational and Theoretical Investigations of 3 2 Fluorophenyl Benzo B Thiophene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2-fluorophenyl)benzo[b]thiophene, these methods reveal details about its geometry, orbital energies, and charge distribution, which collectively determine its behavior and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular structure and relative stability of chemical compounds. While specific DFT studies exclusively on this compound are not prevalent in the reviewed literature, extensive research on closely related 3-phenylbenzo[b]thiophene (B77834) derivatives provides a strong basis for understanding its structural parameters.

Computational studies on derivatives such as 2-methyl-3-phenylbenzo[b]thiophene have been performed using functionals like M06-2X with basis sets such as 6-311++G**, which provide detailed geometric information. nih.gov These calculations typically model the compound in a solution environment using a polarizable continuum model (PCM) to simulate real-world conditions. nih.gov

Experimental validation from X-ray crystallography of related compounds, such as 3-aryl benzothiophene (B83047) derivatives, confirms the key structural features predicted by DFT. For instance, in one BDK inhibitor containing a 3-phenyl moiety, X-ray analysis revealed a specific orientation of the phenyl group relative to the benzothiophene core, where it fits into a cryptic protein pocket. scribd.com This highlights the importance of the dihedral angle between the two aromatic rings, a key parameter in conformational analysis. The geometry of the benzothiophene core is largely planar, with the phenyl group twisted at a certain angle from this plane.

Table 1: Representative Geometric Parameters for a 3-Phenylbenzo[b]thiophene Core (Note: These are typical values based on DFT calculations and X-ray data of analogous structures, not experimentally determined values for the specific title compound.)

ParameterBond/AngleTypical Value
Bond Length C-S (thiophene ring)~1.75 Å
C-C (inter-ring)~1.48 Å
C=C (thiophene ring)~1.37 Å
Bond Angle C-S-C (thiophene ring)~92.0°
C-C-C (phenyl ring)~120.0°
Dihedral Angle Phenyl Ring vs. Benzothiophene Plane25° - 55°

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For π-conjugated systems like this compound, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting parts. In this case, the electron density of the HOMO is expected to be distributed across the electron-rich benzothiophene ring system. The LUMO would also be delocalized over the π-system. The fluorine substitution on the phenyl ring introduces an inductive electron-withdrawing effect, which can lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted 3-phenylbenzo[b]thiophene.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. Studies on related benzothiophene 1,1-dioxides show that chemical modifications can significantly reduce the HOMO-LUMO gap, thereby tuning the material's photophysical properties. acs.org While specific values for this compound require a dedicated calculation, the expected gap would be in the range typical for conjugated organic molecules, influencing its potential as an organic semiconductor or chromophore.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): The most electronegative regions would be centered around the sulfur atom in the benzothiophene ring and the fluorine atom on the phenyl ring. These areas are the most likely sites for electrophilic attack.

Positive Potential (Blue): The hydrogen atoms attached to the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

This charge distribution is fundamental to the molecule's intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate its solid-state packing and properties in biological systems.

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) effects, such as second-harmonic generation. Materials with high β values are of great interest for applications in optoelectronics and photonics. Significant NLO responses in organic molecules typically arise from a "push-pull" architecture, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge, leading to a large change in dipole moment upon excitation.

A computational study of this compound would involve calculating the static and dynamic hyperpolarizability tensors. The molecule possesses an asymmetric charge distribution due to the presence of the sulfur and fluorine heteroatoms. However, it does not fit the classic strong donor-acceptor model. The benzothiophene moiety can act as a π-donor, and the fluorophenyl group is weakly electron-withdrawing. Therefore, a moderate first-order hyperpolarizability might be expected. To enhance its NLO properties, stronger donor or acceptor groups would need to be incorporated into the molecular structure.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations focus on the properties of a single, static molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational changes and interactions with its environment.

Conformational analysis of this compound focuses on the rotation around the single bond connecting the phenyl ring to the benzothiophene core. This rotation determines the three-dimensional shape of the molecule and is critical for its biological activity and material properties.

The presence of the fluorine atom at the ortho position of the phenyl ring introduces steric hindrance, which can create a higher energy barrier for rotation compared to the unsubstituted 3-phenylbenzo[b]thiophene. This may result in distinct, stable conformers (rotational isomers or atropisomers). Studies on related 3-phenylbenzo[b]thiophene 1,1-dioxides have detected slow dynamic conformational isomerism in solution, indicating that the energy barrier to rotation is significant. researchgate.net X-ray crystal structures of similar molecules show that the phenyl ring is typically twisted out of the plane of the benzothiophene ring, with the specific dihedral angle determined by a balance of electronic (conjugation) and steric effects. scribd.com MD simulations can model this dynamic process, calculating the relative energies of different conformers and the transition rates between them.

Hirshfeld Surface Analysis and Crystal Packing Characterization

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, researchers can identify and characterize the close contacts that govern the crystal packing of molecules like this compound and its derivatives.

The d_norm map uses a color scale where red spots indicate intermolecular contacts that are shorter than the sum of their van der Waals radii, white represents contacts approximately equal to the van der Waals radii, and blue indicates longer contacts. nih.gov This visualization provides an immediate picture of the most significant interactions holding the crystal together. For benzothiophene derivatives, these analyses reveal that the crystal packing is often dominated by a high percentage of H⋯H, C⋯H/H⋯C, and S⋯H/H⋯S interactions. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiophene (B33073) Derivatives

Interaction TypeContribution for Molecule A (%) nih.govContribution for Molecule B (%) nih.gov
H⋯H57.157.3
C⋯H/H⋯C30.730.7
S⋯H/H⋯S6.26.4

Quantification of Intermolecular Interaction Energies (e.g., C–H⋯F/N, π-Stacking)

Beyond visualization, computational chemistry allows for the precise quantification of the energies associated with intermolecular interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) combined with Density Functional Theory (SAPT-DFT) can dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.netnih.gov This approach provides deep insight into the nature of the forces, such as C–H⋯F bonds and π-stacking, that stabilize the crystal structure.

For thiophene-cored systems, studies have shown that stacked dimer arrangements are predominantly stabilized by dispersion forces. nih.gov The ratio of dispersion to electrostatic energy (E_disp / E_elst) is often greater than 2, indicating the critical role of van der Waals forces. researchgate.net These calculations can differentiate between various stacking configurations, such as symmetric arrangements that favor π-π overlap between thiophene and phenyl rings, and unsymmetric arrangements where other contacts, like methyl/π interactions, may be preferred. researchgate.netnih.gov The total interaction energies for such van der Waals-dominated systems are typically in the range of -40 to -50 kJ/mol. nih.gov

Table 2: Example of Intermolecular Interaction Energy Components for Stacked Thiophene Dimers (kJ/mol)

Energy ComponentUnsymmetric Dimer researchgate.netSymmetric Dimer researchgate.net
Electrostatics (E_elst)-15.8-13.8
Dispersion (E_disp)-35.5-36.6
Total Interaction Energy (E_total)-42.5-41.9

Structure-Activity Relationship (SAR) Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like benzo[b]thiophene, QSAR studies are instrumental in identifying key molecular descriptors that influence their therapeutic potential.

A typical 3D-QSAR study involves aligning a set of molecules with known activities and generating a statistical model, often using methods like Partial Least Squares (PLS). nih.gov A statistically robust QSAR model is characterized by a high correlation coefficient (R²), a high cross-validation coefficient (Q²), and a high F-test value. nih.govworldscientific.com For instance, a QSAR model for a series of inhibitors yielded an R² of 0.918 and a Q² of 0.852, indicating excellent descriptive and predictive power. nih.gov The resulting model can be visualized as a contour map, highlighting regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish biological activity, thereby guiding the design of more potent analogs. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is widely used to understand the structural basis of the activity of benzo[b]thiophene derivatives and to predict their binding affinities for various biological targets. nih.govnih.govnih.gov

Docking studies on benzo[b]thiophene analogs have shed light on crucial interactions responsible for their biological effects. For example, simulations have shown how these molecules can bind to serotonin (B10506) receptors (like 5-HT1A), amyloid-beta (Aβ42) aggregates, and enzymes such as cholinesterases. nih.govnih.govnih.gov The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov The binding affinity is often expressed as a docking score, which helps in ranking potential drug candidates and prioritizing them for synthesis and further testing. nih.gov

Table 3: Examples of Molecular Docking Studies with Benzo[b]thiophene Derivatives

Derivative ClassBiological TargetKey Findings/InteractionsReference
Benzo[b]thiophen-2-yl-propan-1-ones5-HT1A Serotonin ReceptorIdentified key electrostatic interactions responsible for binding affinity. nih.gov
N-phenylbenzo[b]thiophene-2-carboxamidesAmyloid Beta (Aβ42) AggregatesOrientation of the bicyclic ring was shown to modulate Aβ42 aggregation. nih.gov
Benzo[b]thiophene-chalconesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Elucidated enzyme-inhibitor interactions to explain inhibitory activity. nih.gov
Tetrahydrobenzo[b]thiophenesKeap1 ProteinStudied binding affinity to predict antioxidant potential. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new ligands with improved potency and selectivity.

A pharmacophore model is typically generated from a set of active compounds. For example, a five-point pharmacophore model might consist of features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, arranged in a specific geometry. nih.gov Such a model was successfully developed for a series of PDE4B inhibitors, leading to a statistically significant 3D-QSAR model. nih.gov Once validated, the pharmacophore hypothesis can be used as a 3D query to screen virtual libraries for novel compounds that match the required features or to guide the modification of existing scaffolds to better fit the model, ultimately accelerating the discovery of new drug candidates. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of molecular structure, electronic properties, and chemical reactivity. For this compound, DFT can be used to calculate a variety of molecular properties and reactivity descriptors that provide insight into its chemical behavior.

Mechanistic Pathways of Electrophilic Substitution

The benzo[b]thiophene system's reactivity in electrophilic substitution is a complex interplay of the activating effect of the sulfur atom and the aromaticity of the fused rings. Computational studies, often employing quantum chemical calculations like Density Functional Theory (DFT), help predict the most likely sites for electrophilic attack and the nature of the transition states involved.

Detailed Research Findings: In general, for unsubstituted benzo[b]thiophene, electrophilic substitution is known to preferentially occur at the C2 (α) or C3 (β) position of the thiophene ring. The relative reactivity of these positions is influenced by the stability of the corresponding carbocation intermediate (the sigma complex or arenium ion). researchgate.net Theoretical calculations have shown that for many electrophiles, attack at the C2 position is kinetically and thermodynamically favored over the C3 position due to better stabilization of the positive charge. researchgate.netacs.org

For this compound, the C3 position is already occupied. Therefore, electrophilic attack is directed towards other positions. The primary candidates are the C2 position of the benzothiophene core and the various positions on the fused benzene (B151609) ring and the pendant 2-fluorophenyl ring. The existing 3-aryl group acts as a deactivating group for the C2 position due to steric hindrance and its electron-withdrawing inductive effect, while the sulfur atom continues to direct electrophiles to the C2 position. The outcome depends on the balance of these electronic and steric factors, as well as the nature of the attacking electrophile. researchgate.net The mechanism proceeds via the formation of a high-energy sigma complex, followed by the loss of a proton to restore aromaticity. researchgate.net

The table below summarizes the predicted relative reactivity of the available positions for electrophilic attack, based on general principles.

PositionPredicted ReactivityRationale
C2 Moderately FavoredActivated by the adjacent sulfur atom, but sterically hindered and electronically deactivated by the 3-(2-fluorophenyl) group.
C4, C7 Less FavoredPart of the fused benzene ring; less activated than the thiophene ring positions.
C5, C6 Least Favored"Meta" positions relative to the sulfur atom's influence; generally the least reactive positions on the benzothiophene core.
Fluorophenyl Ring PossibleReactivity depends on the directing effects of the fluorine atom (ortho, para-directing) and the benzothienyl group.

Insights into Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on a benzo[b]thiophene core is generally challenging unless the ring is activated by potent electron-withdrawing groups. However, the presence of a halogen atom allows for such transformations. Theoretical studies can model the energy profiles of SNAr pathways, which typically proceed via a stepwise addition-elimination mechanism.

Detailed Research Findings: The generally accepted mechanism for SNAr involves the initial attack of a nucleophile on the carbon atom bearing a leaving group (like a halogen). researchgate.net This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring system.

For a molecule like this compound, SNAr could theoretically occur at the 2-fluorophenyl ring, where the fluorine atom acts as the leaving group. However, without strong electron-withdrawing groups positioned ortho or para to the fluorine, this reaction is typically unfavorable.

More relevant are SNAr reactions on halogenated benzo[b]thiophene precursors. For instance, in the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, a key step can be the nucleophilic substitution of a leaving group at the C3 position. acs.org Computational studies on analogous thiophene systems reveal that the formation of the initial zwitterionic or Meisenheimer intermediate is often the rate-determining step. nih.gov The subsequent proton transfer and elimination of the leaving group can be uncatalyzed or catalyzed by other species in the reaction mixture, significantly lowering the activation barrier. nih.gov Research indicates that halogen atoms at the C2 position of the benzothiophene ring are surprisingly more susceptible to displacement by nucleophiles than those at the C3 position. taylorfrancis.com

The table below outlines the key steps in a hypothetical SNAr reaction involving a 3-chlorobenzo[b]thiophene and a generic nucleophile (Nu⁻), based on established mechanisms. nih.gov

StepDescriptionIntermediate
1. Nucleophilic Addition The nucleophile attacks the C3 carbon, breaking the aromatic π-system.Meisenheimer Complex (anionic σ-adduct)
2. Elimination The leaving group (Cl⁻) departs, restoring the aromaticity of the benzothiophene ring.3-(Nucleophile)benzo[b]thiophene

Understanding Carbopalladation Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, including the synthesis of 3-arylbenzo[b]thiophenes. Computational and kinetic studies have been instrumental in distinguishing between several plausible mechanistic pathways, with the carbopalladation route emerging as a key process in direct arylation reactions.

Detailed Research Findings: The direct β-arylation of benzo[b]thiophene with aryl halides provides an efficient route to compounds like this compound. Mechanistic investigations have explored three primary pathways: electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type mechanism involving carbopalladation. nih.gov

While the SEAr pathway involves an electrophilic attack by an Ar-Pd(II) species, it is inconsistent with the observed regioselectivity, as thiophenes are typically more nucleophilic at the α-position (C2). nih.gov The CMD pathway involves a concerted C-H bond cleavage and metalation. However, experimental data, particularly kinetic isotope effect (KIE) studies, have provided strong evidence against both SEAr and CMD as the primary mechanism for this transformation. nih.govacs.org

The favored pathway is a Heck-type mechanism. nih.govacs.org The catalytic cycle is proposed to begin with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Ar-Pd(II)-I species undergoes ligand exchange to form a more reactive cationic or alkoxide complex. The key step is the carbopalladation of this species across the C2-C3 double bond of the benzo[b]thiophene. This forms a σ-alkyl-Pd(II) intermediate, which then undergoes a base-assisted anti-elimination of a palladium hydride species to yield the 3-arylated product and regenerate the active Pd(0) catalyst. nih.govacs.org

Kinetic studies have shown significant 13C KIEs at both C2 and C3, and inverse 2H KIEs at both positions. nih.gov These findings are consistent with a rate-limiting carbopalladation step and are inconsistent with the expected KIEs for either a CMD or an SEAr mechanism. nih.govacs.org

Mechanistic PathwayKey IntermediateSupporting Evidence (from KIE studies) nih.govacs.org
Electrophilic Substitution (SEAr) Sigma ComplexInconsistent: Predicts significant 13C KIE only at C3.
Concerted Metalation-Deprotonation (CMD) Concerted Transition StateInconsistent: Predicts a large primary 2H KIE at C3.
Heck-type (Carbopalladation) σ-Alkyl-Pd(II) ComplexConsistent: Shows significant 13C KIEs at both C2 and C3 and inverse 2H KIEs.

Advanced Spectroscopic and Diffraction Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3-(2-Fluorophenyl)benzo[b]thiophene in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In a study, the ¹H NMR spectrum of this compound in CDCl₃ showed distinct signals for the aromatic protons. For instance, the proton at the 2-position of the benzo[b]thiophene ring was identified as a singlet at δ 7.50 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound displayed resonances for all the carbon atoms, with the chemical shifts being influenced by their electronic environment and proximity to the fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for organofluorine compounds. For this compound, the ¹⁹F NMR spectrum in CDCl₃ exhibited a singlet at approximately -113.8 ppm, confirming the presence and electronic environment of the fluorine atom on the phenyl ring.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Solvent Chemical Shift (δ, ppm)
¹H CDCl₃ 7.50 (s, 1H, H-2), multiplet for other aromatic protons

Mass Spectrometry (MS/HRMS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula.

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight. This confirms the identity of the compound. Further fragmentation analysis reveals characteristic patterns that help in elucidating the structure. For example, the loss of a fluorine atom or the thiophene (B33073) ring can be observed as distinct fragment ions in the mass spectrum.

HRMS analysis of this compound would yield a precise mass that can be used to calculate the elemental composition, confirming the molecular formula C₁₄H₉FS.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. For instance, C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption band, which is a key indicator of the fluorine substituent.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the benzo[b]thiophene and phenyl rings are often strong in the Raman spectrum.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While a specific single crystal structure of this compound is not detailed in the provided search results, a study on a related compound, 2-bromo-3-(2-fluorophenyl)benzo[b]thiophene, revealed a monoclinic crystal system with the space group P2₁/c. This suggests that this compound would likely also crystallize in a well-defined system, and its solid-state conformation, including the dihedral angle between the benzo[b]thiophene and the 2-fluorophenyl rings, could be precisely determined. Such studies are also crucial for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. These properties are fundamental to understanding the photophysical behavior of this compound.

UV-Visible Absorption: The UV-Vis absorption spectrum of this compound in a solvent like cyclohexane (B81311) would show absorption bands in the ultraviolet region. These bands correspond to π-π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands provide insights into the electronic structure of the molecule.

Emission Spectroscopy: Upon excitation at an appropriate wavelength, this compound can exhibit fluorescence. The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process (quantum yield). The difference between the absorption and emission maxima (Stokes shift) is an important parameter in characterizing the photophysical properties. Studies on similar 3-arylbenzo[b]thiophenes have shown that they can be fluorescent, with their emission properties being influenced by the nature and position of substituents on the aryl ring.

Table 2: Compound Mentioned

Compound Name
This compound

Applications of 3 2 Fluorophenyl Benzo B Thiophene and Its Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronics

The unique properties of benzo[b]thiophene derivatives make them excellent candidates for the active layers in a variety of organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of Organic Light-Emitting Diodes (OLEDs) , benzo[b]thiophene-based materials are utilized for their charge-transporting and emissive properties. Thieno[3,2-b]thiophene (TT), a related isomer, is noted for being an electron-rich, flat, and electron-delocalized system, making it a promising building block for conjugated semiconductors in OLEDs semanticscholar.org. For instance, a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. This device exhibited a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61% semanticscholar.org. The 3-(2-Fluorophenyl)benzo[b]thiophene core could be integrated into similar D-π-A structures, where the fluorophenyl group could help tune the emission color and improve charge injection/transport, potentially leading to highly efficient OLEDs.

For Organic Photovoltaics (OPVs) , benzo[b]thiophene derivatives are often employed as electron-donor materials or as part of the π-bridge in D-A copolymers to enhance performance. The introduction of fluorine atoms into the polymer backbone is a common strategy to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the solar cell unica.it. For example, copolymers incorporating a fluorinated benzothiadiazole acceptor unit have shown promising photovoltaic properties nih.govnih.gov. A polymer containing a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge and a fluorinated benzothiadiazole acceptor achieved a power conversion efficiency (PCE) of up to 7.05% nih.govnih.gov. By analogy, incorporating the this compound moiety could offer a pathway to fine-tune the electronic energy levels and morphology of the active layer, potentially leading to high-efficiency organic solar cells.

Table 1: Performance of Selected Benzothiophene (B83047) Derivative-based Organic Electronic Devices

Device Type Key Material Component Performance Metric Value
OLED DMB-TT-TPA (Thieno[3,2-b]thiophene linker) Max. Power Efficiency 6.70 lm/W semanticscholar.org
OLED DMB-TT-TPA (Thieno[3,2-b]thiophene linker) Max. Current Efficiency 10.6 cd/A semanticscholar.org
OLED DMB-TT-TPA (Thieno[3,2-b]thiophene linker) External Quantum Efficiency 4.61% semanticscholar.org
OPV PTT-ODTTBT (Thieno[3,2-b]thiophene π-bridge) Power Conversion Efficiency 7.05% nih.govnih.gov
OPV PTT-ODTTBT (Thieno[3,2-b]thiophene π-bridge) Short-Circuit Current (Jsc) 13.96 mA/cm² nih.gov

Organic Field-Effect Transistors (OFETs)

Benzo[b]thiophene derivatives are widely recognized as high-performance p-type organic semiconductors for Organic Field-Effect Transistors (OFETs) . Their rigid structure promotes effective π-π stacking in the solid state, which is crucial for efficient charge transport. Numerous studies have demonstrated high hole mobilities for materials based on the benzo[b]thieno[2,3-d]thiophene and benzothieno[3,2-b]thiophene cores doi.orgnih.govacs.org. For instance, solution-processed OFETs using novel benzo[b]thieno[2,3-d]thiophene derivatives have shown hole mobilities up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶ doi.org. Copolymers incorporating thieno[3,2-b]thiophene have achieved even higher hole mobilities, on the order of 0.1 cm²/Vs rsc.org. The this compound structure, with its potential for ordered molecular packing and the electron-withdrawing nature of the fluorophenyl group, could lead to materials with good ambient stability and high charge carrier mobility, making it a promising candidate for the active channel layer in OFETs.

Table 2: OFET Performance of Representative Benzothiophene-based Materials

Material Class Specific Derivative Hole Mobility (μh) On/Off Ratio
Benzo[b]thieno[2,3-d]thiophene 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene 0.005 cm²/Vs doi.org > 10⁶ doi.org
Thieno[3,2-b]thiophene Copolymer PTT-ODTTBT 0.024 cm²/Vs ~10⁵

Aggregation-Induced Emission (AIE) Characteristics and Their Tuning

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. Materials with AIE properties are highly sought after for applications in OLEDs, sensors, and bio-imaging.

While there is no direct report on the AIE properties of this compound, a closely related compound, 2,3-diphenylbenzo[b]thiophene S,S-dioxide, has been shown to be a platform for new AIE luminogens. The AIE effect in such systems arises from the propeller-like structure of the phenyl substituents, whose intramolecular rotations are restricted in the aggregate state, thus opening up a radiative decay channel. It is conceivable that the this compound core could be functionalized to exhibit AIE. The non-coplanar twist between the benzo[b]thiophene and the 2-fluorophenyl ring could act as an intramolecular rotor. By attaching other bulky groups to the benzo[b]thiophene scaffold, it would be possible to create molecules that are non-emissive in solution but become highly fluorescent upon aggregation, as the steric hindrance would restrict the rotation of the phenyl ring.

Chemosensor and Molecular Probe Development

The fluorescent properties of benzo[b]thiophene derivatives make them suitable platforms for the development of chemosensors and molecular probes . A chemosensor typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). Upon binding of the target analyte to the receptor, a change in the fluorescence signal (e.g., quenching or enhancement) is observed.

For example, a thieno[2,3-b]thiophene (B1266192) derivative functionalized with oxazoline groups has been designed as a fluorescent chemosensor with good selectivity for dichromate anions. Similarly, thieno[3,2-b]thiophene has been used to construct far-red fluorescent molecular rotors that act as high-affinity reporters for DNA aptamers, showing a significant "light-up" response upon binding. The this compound core could serve as a stable and tunable fluorophore. By introducing appropriate receptor moieties onto the benzo[b]thiophene backbone, it would be possible to design novel chemosensors for the selective detection of various ions, molecules, or biomolecules. The fluorine substitution could also be exploited to modulate the photophysical properties and the binding affinity of the sensor.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzo[b]thiophene core, particularly the largerbenzothieno[3,2-b]-benzothiophene (BTBT) system, has been explored as a building block for self-organizing systems doi.org.

A powerful strategy involves conjugating the BTBT core with self-assembling peptides. These hybrid molecules can self-assemble in water to form hydrogels composed of a 3D fibrillar network doi.org. Spectroscopic studies have confirmed that both hydrogen bonding between the peptide segments and π-π stacking between the BTBT cores are the driving forces for the formation of these ordered structures doi.org. This approach allows for the fabrication of soft, electrically conductive materials. While this research has focused on the larger BTBT core, the underlying principles are applicable to this compound. By functionalizing this molecule with moieties capable of specific intermolecular interactions (e.g., peptide sequences, hydrogen-bonding groups), it is possible to guide its self-assembly into well-defined nanostructures like nanofibers, ribbons, or sheets. These self-organized systems could find applications in printable electronics, tissue engineering, and sensing.

Investigation of Biological Activities: Mechanistic and Structure Based Approaches

Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition Mechanisms via Molecular Docking)

Molecular docking simulations are a cornerstone in elucidating the potential mechanisms of action for benzo[b]thiophene derivatives. nih.govmdpi.comresearchgate.net These computational techniques predict the preferred orientation of a ligand when bound to a target protein, shedding light on potential enzyme inhibition mechanisms. For scaffolds related to 3-(2-Fluorophenyl)benzo[b]thiophene, docking studies have identified key interactions that are likely crucial for their biological activity.

For instance, in studies of benzothieno[3,2-d]pyrimidine derivatives targeting cyclooxygenase-2 (COX-2), molecular docking revealed that the orientation of the thiophene (B33073) and phenyl rings relative to histidine residues (His-386, His-388, His-207) within the enzyme's active site is significant for binding. nih.gov Similarly, docking studies of thieno[2,3-b]thiophene (B1266192) derivatives against microbial enzymes like dihydrofolate reductase (DHFR) from Candida albicans and rhomboid protease from E. coli have shown that hydrogen bonding and hydrophobic interactions with key residues are critical for their inhibitory activity. mdpi.com

While specific docking studies on this compound are not widely published, data from analogous structures suggest that the 2-fluorophenyl group likely plays a significant role in orienting the molecule within a target's binding pocket. The fluorine atom can alter the electronic properties of the phenyl ring and may participate in specific interactions, such as hydrogen bonding or halogen bonding, with amino acid residues. The benzo[b]thiophene core itself typically engages in hydrophobic and van der Waals interactions. mdpi.com

ScaffoldTarget EnzymeKey Interacting ResiduesInteraction Types
Benzothieno[3,2-d] pyrimidineCyclooxygenase-2 (COX-2)His-386, His-388, His-214, His-207, Arg-120, Tyr-355Perpendicular orientation, Hydrogen bonds
Thieno[2,3-b]thiopheneC. albicans Dihydrofolate reductase (DHFR)Ile9, Glu32, Phe36, Ile112, Tyr118Hydrogen bonding, Hydrophobic, Van der Waals
Thieno[2,3-b]thiopheneE. coli Rhomboid proteaseHis150, Asn154, Ser201, His254Hydrogen bonding, Hydrophobic, Van der Waals
Tetrahydrobenzo[b]thiopheneKeap1 proteinILE 559Hydrogen bond
Table 1.nih.govmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Benzo[b]thiophene Scaffolds

The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the core structure. rsc.org SAR studies aim to identify these relationships to optimize potency and selectivity. For the benzo[b]thiophene scaffold, substituents at the C-2 and C-3 positions are particularly important for target binding and eliciting diverse biological effects. rsc.org

Studies on various benzo[b]thiophene analogues have revealed several key SAR principles:

Substitution at Position 3: In the development of antimycotic agents, benzo[b]thiophene analogues of terbinafine (B446) showed that having the side chain at position 3 resulted in potent compounds. nih.gov Conversely, for some antitubercular agents, an unsubstituted 3-position was found to be favorable for activity. nih.gov The presence of the 2-fluorophenyl group at this position in this compound suggests it is a critical determinant of its biological profile.

Substitution at Position 2: The nature of the group at the C-2 position significantly influences activity. For example, in a series of cholinesterase inhibitors, 3-acyl-2-phenylbenzothiophenes showed potent activity. nih.gov

Ring Substitution: Halogen substitution, such as the fluorine atom in this compound, can significantly enhance biological activity. For instance, a 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent antimycotic. nih.gov The position of the substituent on the phenyl ring is also crucial; studies on related compounds have shown that 2- and 3-substituted phenyl rings are often more active than 4-substituted ones. mdpi.com

Benzo[b]thiophene SeriesBiological ActivityKey SAR Findings
Benzo[b]thienylallylaminesAntimycoticSide chain at position 3, 4, or 7 leads to potent activity. Halogen substitution can enhance potency. nih.gov
Benzo[b]thiophene-chalconesCholinesterase Inhibition3-Acyl-2-phenylbenzothiophenes are generally potent inhibitors. nih.gov
Benzo[b]thiophene-based hybridsAntitubercularIncorporation of 3-unsubstituted benzo[b]thiophene was favorable for antimycobacterial activity. nih.gov
2,3-Difunctionalized Benzo[b]thiophenesAntiangiogenicSubstituents at both C-2 and C-3 are critical for activity. nih.gov
Table 2.

Design Principles for Novel Analogues Based on Computational Predictions

Computational methods are increasingly used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govscilit.com For benzo[b]thiophene scaffolds, these design principles often involve a combination of molecular docking, SAR analysis, and consideration of physicochemical properties like lipophilicity. nih.govscilit.com

A common strategy is the hybridization of the benzo[b]thiophene core with other known pharmacophores. For example, benzo[b]thiophene-based hybrids incorporating an isatin (B1672199) motif have been designed as potential antitubercular agents. nih.gov In this design, lipophilicity was systematically varied by introducing different substituents to optimize activity against resistant strains.

Another approach involves using molecular docking to design compounds that fit optimally into a target's binding site. scilit.com Based on docking scores and predicted interactions, new series of compounds can be synthesized. For instance, thiophene-derived benzodiazepines were designed and synthesized as potential anticancer agents based on their predicted binding to estrogen and EGFR receptors. scilit.com

For designing analogues of this compound, computational strategies would likely focus on:

Exploring alternative substitutions on the phenyl ring: Replacing the fluorine with other halogens or small electron-withdrawing/donating groups to fine-tune electronic properties and binding interactions.

Modifying the benzo[b]thiophene core: Introducing substituents at other positions (e.g., 5, 6, or 7) to explore additional binding pockets or alter solubility and metabolic stability.

Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings to probe different spatial and electronic requirements of the target.

These computational and rational design approaches are essential for transforming lead compounds like this compound into optimized drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-fluorophenyl)benzo[b]thiophene, and how are intermediates validated?

  • Answer : A common method involves room-temperature β-arylation of benzo[b]thiophene with 2-fluorophenyl halides using palladium catalysts. Reaction progress is monitored via TLC (Rf = 0.48 in hexane). Post-synthesis, intermediates are validated using 1^1H-NMR (e.g., δ 7.95 ppm for aromatic protons) and HRMS (calculated [M+H+^+] = 225.0660; observed 225.0734). Cross-checking with literature spectral data ensures structural fidelity .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

  • Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Structural confirmation combines 13^{13}C-NMR (e.g., δ 140.1 ppm for fluorophenyl carbons) and IR spectroscopy (C=C and C-F stretches at ~1600 cm1^{-1} and 1100–1250 cm1^{-1}, respectively). Discrepancies in spectral data warrant recrystallization or column chromatography .

Q. What analytical techniques are critical for distinguishing regioisomers in fluorophenyl-substituted benzo[b]thiophenes?

  • Answer : Regioisomeric differentiation relies on 19^{19}F-NMR (chemical shifts vary with substitution patterns) and NOESY experiments to confirm spatial proximity of fluorine and adjacent protons. Mass spectrometry fragmentation patterns also provide isomer-specific signatures .

Advanced Research Questions

Q. How do radical intermediates influence sulfonylation reactions in this compound derivatives?

  • Answer : In sulfonylation using sodium metabisulfite, methylsulfonyl radicals generated via single-electron transfer attack the thiophene ring, forming vinyl radical intermediates. Kinetic studies (e.g., UV-Vis monitoring) and trapping experiments with TEMPO confirm radical pathways. DFT calculations further validate transition states .

Q. What strategies optimize the synthesis of benzo[b]thieno[2,3-d]thiophenes from this compound precursors?

  • Answer : Fiesselmann synthesis employs 3-bromo-substituted benzo[b]thiophenes reacted with thiocyanate derivatives under basic conditions. Reaction optimization includes temperature control (60–80°C) and catalytic CuI to enhance cyclization efficiency. X-ray crystallography confirms fused-ring geometry .

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

  • Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., cyclooxygenase-2). ADMET predictions assess bioavailability and toxicity. In vitro assays (e.g., MIC for antibacterial activity) are cross-validated with computational results .

Q. What role does fluorine substitution play in modulating electronic properties for organic semiconductor applications?

  • Answer : Fluorine's electron-withdrawing effect lowers HOMO levels, enhancing charge transport in thin-film transistors. Cyclic voltammetry (reduction potentials) and UV-Vis spectroscopy (bandgap analysis) quantify electronic effects. Device testing (hole mobility >0.1 cm2^2/V·s) confirms performance .

Q. How are kinetic studies used to resolve contradictions in proposed Heck-type pathways for β-arylation?

  • Answer : Competitive inhibition experiments (e.g., adding PPh3_3) and Arrhenius plots differentiate between concerted and stepwise mechanisms. Isotopic labeling (13^{13}C or 2^{2}H) tracks regioselectivity. Hammett correlations (σ values of substituents) further elucidate electronic effects on rate constants .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference NMR/IR data .
  • Synthesis Protocols : β-Arylation conditions in ; McMurry reaction adaptations in .
  • Biological Assays : MIC testing (); COX-2 inhibition protocols ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.